molecular formula C30H28N4O5S B13449665 N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide

N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B13449665
M. Wt: 556.6 g/mol
InChI Key: QNBPDAHHHPUVTE-GBXCKJPGSA-N
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Description

N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with a unique structure that includes a naphthoyl group, a hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin ring, and a sulfamoylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the naphthoyl intermediate. This intermediate is then reacted with the hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin ring system under specific conditions to form the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Naphthoyl)-L-aspartic acid: A compound with a similar naphthoyl group but different overall structure.

    1,4-Dihydroxy-2-naphthoyl-CoA: Another naphthoyl-containing compound with distinct biological functions.

Uniqueness

N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide is unique due to its complex structure, which combines multiple functional groups and ring systems

Properties

Molecular Formula

C30H28N4O5S

Molecular Weight

556.6 g/mol

IUPAC Name

N-[4-[[(1R,9S)-11-(naphthalene-2-carbonyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C30H28N4O5S/c1-19(35)31-25-8-10-26(11-9-25)40(38,39)32-27-12-13-28-24-14-20(17-34(28)30(27)37)16-33(18-24)29(36)23-7-6-21-4-2-3-5-22(21)15-23/h2-13,15,20,24,32H,14,16-18H2,1H3,(H,31,35)/t20-,24+/m0/s1

InChI Key

QNBPDAHHHPUVTE-GBXCKJPGSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C3[C@@H]4C[C@@H](CN(C4)C(=O)C5=CC6=CC=CC=C6C=C5)CN3C2=O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C3C4CC(CN(C4)C(=O)C5=CC6=CC=CC=C6C=C5)CN3C2=O

Origin of Product

United States

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